

## A Head-to-Head Look at Tivumecirnon: An Emerging Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Flx475    |           |
| Cat. No.:            | B10830906 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tivumecirnon, an investigational oral CCR4 antagonist, against other immunotherapeutic strategies. The data presented is based on recent clinical trial findings and aims to offer an objective overview for researchers and drug development professionals.

#### **Tivumecirnon's Mechanism of Action**

Tivumecirnon (**FLX475**) is a selective, orally active antagonist of the C-C chemokine receptor 4 (CCR4).[1] This receptor is crucial for the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME).[2][3][4] Tregs are immunosuppressive cells that can dampen the antitumor immune response, and their presence in tumors often correlates with poor clinical outcomes.[5]

By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, Tivumecirnon is designed to inhibit the recruitment of Tregs into the tumor.[1] This reduction in Treg infiltration is hypothesized to enhance the activity of effector T cells, thereby restoring and augmenting the body's natural anti-tumor immunity.[3][4] Preclinical studies have shown that this mechanism can increase the ratio of effector T cells to Tregs within the TME.[4] This mode of action suggests potential synergy with other immunotherapies, such as checkpoint inhibitors.[5][6]





Click to download full resolution via product page

**Caption:** Tivumecirnon blocks the CCR4 receptor on Tregs, preventing their migration into the tumor.

## **Comparative Clinical Data**

Direct head-to-head trials of Tivumecirnon against other immunotherapies are not yet available. However, data from Phase 2 studies of Tivumecirnon in combination with the anti-PD-1 antibody pembrolizumab provide a basis for comparison with established therapies in specific patient populations.





# **CPI-Experienced Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)**

Patients with HNSCC that has progressed after treatment with a checkpoint inhibitor (CPI) have limited options and poor prognoses. The **FLX475**-02 trial (NCT03674567) evaluated Tivumecirnon plus pembrolizumab in this heavily pretreated population.[7]

Table 1: Efficacy in CPI-Experienced HNSCC



| Treatment                                        | Trial/Study   | Patient<br>Population (n) | Objective<br>Response<br>Rate (ORR) | Notes                                                                                                                   |
|--------------------------------------------------|---------------|---------------------------|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Tivumecirnon +<br>Pembrolizumab                  | FLX475-02     | 32                        | 15.6%                               | In all patients, regardless of PD-L1 or HPV status.[7] In HPV+ patients (n=18), the ORR was 22.2%.[7]                   |
| Pembrolizumab<br>Monotherapy<br>(Second-line+)   | KEYNOTE-040   | 247                       | 14.6%                               | Compared to standard of care (methotrexate, docetaxel, or cetuximab), which had an ORR of 10.1%.                        |
| Nivolumab<br>Monotherapy<br>(Second-line+)       | CheckMate 141 | 240                       | 13.3%                               | Compared to standard of care (methotrexate, docetaxel, or cetuximab), which had an ORR of 5.8%.[8]                      |
| Standard of Care<br>(Chemotherapy/<br>Cetuximab) | Various       | -                         | ~6-14%                              | Response rates for single-agent chemotherapies or cetuximab in the platinum-refractory setting are generally low.[8][9] |



The combination of Tivumecirnon and pembrolizumab demonstrated encouraging clinical activity in a patient population that has already failed CPI therapy.[7] The observed ORR of 15.6% is noteworthy, particularly the higher response rate of 22.2% in the HPV-positive subgroup.[7]

## Advanced/Metastatic Epstein-Barr Virus (EBV)-Positive Gastric Cancer

EBV-positive status is a distinct molecular subtype of gastric cancer. A Phase 2 study (NCT04768686) assessed Tivumecirnon with pembrolizumab in CPI-naïve patients with advanced or metastatic gastric cancer, stratified by EBV status.[3][4]

Table 2: Efficacy in Advanced/Metastatic Gastric Cancer

| Treatment                              | Trial/Study            | Patient<br>Population<br>(n)    | Objective<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (mPFS) | Median Duration of Response (mDOR) |
|----------------------------------------|------------------------|---------------------------------|-------------------------------------|------------------------------------------|------------------------------------|
| Tivumecirnon<br>+<br>Pembrolizum<br>ab | NCT0476868<br>6        | 10 (EBV-<br>positive<br>cohort) | 60.0%                               | 10.4 months                              | 17.3 months                        |
| Tivumecirnon<br>+<br>Pembrolizum<br>ab | NCT0476868<br>6        | 10 (EBV-<br>negative<br>cohort) | 0%                                  | -                                        | -                                  |
| Pembrolizum<br>ab<br>Monotherapy       | Kim et al.,<br>2018    | 61 (8 EBV-<br>positive)         | 100% (in<br>EBV+<br>subgroup)       | Not Reported                             | Not Reported                       |
| First-Line<br>Chemotherap<br>y         | Pietrantonio<br>et al. | 7 (EBV-<br>positive)            | 100%                                | Not Reported                             | Not Reported                       |



In the EBV-positive cohort, the combination of Tivumecirnon and pembrolizumab yielded a high ORR of 60% and a durable response.[2][3][4] This is particularly significant when contrasted with the complete lack of objective responses in the EBV-negative cohort, underscoring the potential of this combination in a biomarker-selected population.[2][3][4] While historical data suggests very high response rates for both pembrolizumab monotherapy and standard chemotherapy in EBV-positive gastric cancer, the durability of the response with the Tivumecirnon combination is a key finding.[2][3][10][11]

# **Experimental Protocols & Workflows Key Clinical Trial Methodologies**

- 1. FLX475-02 Study (HNSCC Cohort) (NCT03674567)
- Objective: To evaluate the safety, tolerability, and anti-tumor activity of Tivumecirnon alone and in combination with pembrolizumab.[7]
- Patient Population: Patients with recurrent or metastatic HNSCC who had previously been treated with a checkpoint inhibitor.[7]
- Treatment Regimen: Tivumecirnon 100 mg administered orally once daily, in combination with pembrolizumab 200 mg administered as an intravenous infusion every 3 weeks.[7]
- Primary Endpoints: Safety and tolerability, and Objective Response Rate (ORR) based on RECIST 1.1 criteria.[7]
- Key Secondary Endpoint: Progression-Free Survival (PFS).[7]
- 2. NCT04768686 Study (Gastric Cancer Cohort)
- Objective: To assess the safety and efficacy of Tivumecirnon combined with pembrolizumab in patients with advanced or metastatic gastric cancer.[4]
- Patient Population: Two cohorts of CPI-naïve patients: Cohort 1 included EBV-negative
  patients who had failed at least two prior treatments. Cohort 2 included EBV-positive patients
  who had failed at least one prior treatment.[4]



- Treatment Regimen: Tivumecirnon 100 mg orally once daily and pembrolizumab 200 mg intravenously every 3 weeks.[4]
- Primary Endpoint: Anti-tumor efficacy as assessed by the investigator using RECIST 1.1.[4]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Hanmi Pharmaceutical Confirms 'Complete Remission' in Phase 1/2 Study of Its Innovative Selective CCR4 Antagonist | Hanmi Pharmaceutical [hanmipharm.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. RAPT Therapeutics Announces Promising Results from Phase 2 Trial of Tivumecirnon in Combination with Anti-PD-1 Immunotherapy in CPI-Experienced Head and Neck Cancer Patients | RAPT Therapeutics, Inc. [investors.rapt.com]



- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. rapt.com [rapt.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing treatments for recurrent or metastatic head and neck squamous cell carcinoma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Behavior and Treatment Response of Epstein-Barr Virus-Positive Metastatic Gastric Cancer: Implications for the Development of Future Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EBV-Positive Gastric Cancer: Current Knowledge and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Look at Tivumecirnon: An Emerging Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830906#head-to-head-studies-of-tivumecirnon-and-other-immunotherapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com